![molecular formula C12H19NO2 B115159 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol CAS No. 96948-64-0](/img/structure/B115159.png)
4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol
Overview
Description
“4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol” is a chemical compound with the molecular formula C12H19NO2 . It is also known by other names such as t-Butylnorsynephrine and Kwd-2066 . This compound is a short-acting agonist of the β2-adrenergic receptor .
Molecular Structure Analysis
The molecular structure of “4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol” has been studied using density functional theory (DFT) calculations . The calculated results show that the structural parameters can be reproduced well with the predicted geometry .Chemical Reactions Analysis
The compound has been studied significantly using DFT calculations . Calculations were performed for Fukui functions to explain the chemical selectivity or reactivity sites such as the molecule’s nucleophilic, electrophilic, and radical attack in the compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.28 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions might be found in specialized chemistry databases or literature.Scientific Research Applications
Pharmacology: Beta-2 Agonist Research
This compound is closely related to beta-2 adrenergic agonists, which are of significant interest in pharmacological research for their role in relaxing smooth muscles in the airways. It serves as a model to study the binding affinity and specificity of beta-2 adrenergic receptors, which can lead to the development of more effective bronchodilators .
Biotechnology: Molecular Biology Studies
The tert-butylamino group within the compound’s structure can be of interest in molecular biology studies, particularly in the design of molecules that can selectively bind to specific proteins or enzymes, aiding in the understanding of biological pathways .
Environmental Science: Ecotoxicology
Research in environmental science utilizes this compound to study the ecotoxicological effects of beta-2 agonists found in water bodies due to pharmaceutical waste. It helps in assessing the impact on aquatic life and water quality .
Medicine: Impurity Profiling
As an impurity standard, it is essential in the pharmaceutical industry for the profiling of impurities in drug substances. This ensures the safety and efficacy of medicinal products by identifying and quantifying potential contaminants .
Industrial Applications: Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound is used in the industrial synthesis of APIs. Its structure serves as a building block for the synthesis of various therapeutic agents, particularly those targeting respiratory conditions .
Clinical Testing: Biomarker Analysis
In clinical testing, derivatives of this compound can be used as biomarkers to monitor the pharmacokinetics and pharmacodynamics of drugs within the body, providing valuable information on drug metabolism and its effects .
Forensic Science: Toxicology
In forensic toxicology, this compound can be used to develop analytical methods for detecting the presence of Salbutamol or related substances in biological samples, which is crucial in doping control and forensic investigations .
Mechanism of Action
Target of Action
The primary target of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, also known as Salbutamol, is the Beta-2 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in smooth muscle relaxation, particularly in bronchial and vascular muscles.
Mode of Action
Salbutamol acts as a short-acting agonist of the Beta-2 adrenergic receptor . It binds to these receptors, mimicking the action of adrenaline, a natural bronchodilator produced by the human body. This binding triggers a cascade of biochemical reactions leading to the relaxation of smooth muscles in the airways .
Biochemical Pathways
Upon binding to the Beta-2 adrenergic receptors, Salbutamol activates the adenylate cyclase enzyme, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation . This pathway is critical in the dilation of bronchial and vascular muscles.
Result of Action
The primary molecular effect of Salbutamol is the relaxation of bronchial smooth muscles, leading to bronchodilation . This helps to alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD), where the airways become constricted. On a cellular level, it reduces the release of inflammatory mediators from mast cells in the lungs.
Safety and Hazards
properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGFUYPGDLRKHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914243 | |
Record name | t-Butylnorsynephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol | |
CAS RN |
96948-64-0, 7376-67-2 | |
Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96948-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butylnorsynephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kwd 2066 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096948640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | t-Butylnorsynephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salbutamol EP Impurity B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | T-BUTYLNORSYNEPHRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RM5R3DQXG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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